The Biological Role of (3R,11Z)-3-hydroxyoctadecenoyl-CoA: A Technical Guide
The Biological Role of (3R,11Z)-3-hydroxyoctadecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a pivotal, yet transient, intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids. Its formation and subsequent metabolism are critical for cellular energy homeostasis, particularly in tissues with high fatty acid oxidation rates such as the heart, liver, and skeletal muscle. This technical guide provides an in-depth exploration of the biological significance of (3R,11Z)-3-hydroxyoctadecenoyl-CoA, detailing its role in metabolic pathways, the enzymes governing its transformation, and the analytical methodologies for its study. While this molecule is primarily recognized as a metabolic intermediate, its accumulation may be indicative of defects in the fatty acid oxidation pathway, highlighting its potential relevance in the context of metabolic diseases.
Introduction
Fatty acids are a major source of energy for many organisms. The catabolic process of breaking down fatty acids to produce acetyl-CoA, FADH₂, and NADH is known as beta-oxidation. While the beta-oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the degradation of unsaturated fatty acids, such as oleic acid (which, upon initial oxidation cycles, can lead to intermediates structurally related to (3R,11Z)-3-hydroxyoctadecenoyl-CoA), requires the action of additional auxiliary enzymes. (3R,11Z)-3-hydroxyoctadecenoyl-CoA is a specific 3-hydroxyacyl-CoA intermediate that arises during the oxidation of an 18-carbon monounsaturated fatty acid with a cis double bond at the eleventh carbon. The stereochemistry at the third carbon (3R) and the configuration of the double bond (11Z) are crucial determinants of its metabolic fate. This document serves as a comprehensive resource for understanding the core biological functions and analytical considerations of this specific acyl-CoA.
Metabolic Role and Signaling Pathways
The primary biological role of (3R,11Z)-3-hydroxyoctadecenoyl-CoA is as a metabolic intermediate in the beta-oxidation pathway of monounsaturated fatty acids. It is not known to have any independent signaling functions; its importance lies in its position within a critical energy-yielding pathway.
Beta-Oxidation of Monounsaturated Fatty Acids
The breakdown of a monounsaturated fatty acid like the precursor to (3R,11Z)-3-hydroxyoctadecenoyl-CoA proceeds through the standard beta-oxidation cycle until the cis-double bond is encountered. The presence of this double bond at an odd-numbered carbon position (after several cycles of beta-oxidation bring the double bond closer to the carboxyl end) poses a challenge for the standard enzymatic machinery.
The metabolic journey of (3R,11Z)-3-hydroxyoctadecenoyl-CoA is intrinsically linked to the following enzymatic steps:
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Enoyl-CoA Isomerase : Before the formation of the 3-hydroxyacyl-CoA, the cis-double bond in the acyl-CoA chain is typically isomerized. For a fatty acid with a double bond at an odd-numbered carbon, an enoyl-CoA isomerase converts the cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA. This step is essential as the subsequent enzyme, enoyl-CoA hydratase, specifically acts on a trans-Δ² double bond.
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Enoyl-CoA Hydratase : This enzyme catalyzes the hydration of the trans-Δ²-enoyl-CoA to form a (3S)-3-hydroxyacyl-CoA. However, for the formation of a (3R) stereoisomer, a different hydratase or an epimerase would be required. In mammalian peroxisomal beta-oxidation, a multifunctional enzyme (MFE-2) possesses (3R)-hydroxyacyl-CoA dehydrogenase activity. The formation of the specific (3R,11Z) intermediate suggests a nuanced pathway that may involve specific isomerases or hydratases.
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3-Hydroxyacyl-CoA Dehydrogenase (HAD) : (3R,11Z)-3-hydroxyoctadecenoyl-CoA serves as a substrate for a 3-hydroxyacyl-CoA dehydrogenase. This enzyme oxidizes the hydroxyl group at the third carbon to a keto group, forming 3-keto-(11Z)-octadecenoyl-CoA and reducing NAD⁺ to NADH. The activity of HAD is crucial for the progression of the beta-oxidation spiral. Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) can lead to the accumulation of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives, which are associated with severe metabolic disorders.
The following diagram illustrates the core steps in the metabolism of (3R,11Z)-3-hydroxyoctadecenoyl-CoA within the context of monounsaturated fatty acid beta-oxidation.
Caption: Metabolic pathway of (3R,11Z)-3-hydroxyoctadecenoyl-CoA.
Quantitative Data Summary
Quantitative data for the specific molecule (3R,11Z)-3-hydroxyoctadecenoyl-CoA are scarce in publicly available literature. Acyl-CoA species are typically present at low intracellular concentrations and are metabolically labile, making their quantification challenging. The table below presents representative data for related long-chain acyl-CoAs to provide a contextual understanding of their cellular abundance and the kinetic properties of the enzymes involved in their metabolism.
| Parameter | Molecule/Enzyme | Value | Tissue/Organism | Reference |
| Cellular Concentration | Total Long-Chain Acyl-CoA | 15 - 70 nmol/g wet weight | Rat Liver | [F. M. H. Harwood, 1987] |
| C18:1-CoA | ~2.5 nmol/g | Mouse Liver | [Simcox et al., 2017] | |
| Enzyme Kinetics (Km) | 3-Hydroxyacyl-CoA Dehydrogenase | 4.5 µM (for C16-OH-CoA) | Pig Heart | [He et al., 1989] |
| Enoyl-CoA Hydratase | 10-50 µM (for C10-C16 enoyl-CoAs) | Bovine Liver | [Fong & Schulz, 1977] | |
| Enzyme Kinetics (Vmax) | 3-Hydroxyacyl-CoA Dehydrogenase | ~150 U/mg (for C10-OH-CoA) | Pig Heart | [He et al., 1989] |
Note: The presented values are for illustrative purposes and may not directly reflect the kinetics or concentration of (3R,11Z)-3-hydroxyoctadecenoyl-CoA. Specific values are highly dependent on the specific substrate, organism, tissue, and metabolic state.
Experimental Protocols
The study of (3R,11Z)-3-hydroxyoctadecenoyl-CoA requires specialized techniques for its extraction, detection, and quantification. The following sections provide detailed methodologies for key experiments.
Extraction of Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.
Materials:
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Frozen tissue powder or cell pellet
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Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone
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Ice-cold 2 M KHCO₃
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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Acetonitrile
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Ammonium (B1175870) acetate
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Internal standards (e.g., ¹³C-labeled acyl-CoAs)
Procedure:
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Homogenization: Homogenize frozen tissue powder (~50 mg) or cell pellet in 1 mL of ice-cold 10% TCA in acetone. Add internal standards at this stage.
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Precipitation: Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant.
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Neutralization: Neutralize the supernatant by adding 2 M KHCO₃ dropwise until the pH is between 6.0 and 7.0.
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SPE Cleanup:
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Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
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Load the neutralized supernatant onto the cartridge.
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Wash the cartridge with 3 mL of water.
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Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium acetate.
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Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.
